molecular formula C24H24N4O2S B2916222 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine CAS No. 1112383-75-1

3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine

Cat. No.: B2916222
CAS No.: 1112383-75-1
M. Wt: 432.54
InChI Key: OJXRLAQTBCGPIO-UHFFFAOYSA-N
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Description

3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the oxadiazole to the pyridazine ring: This step involves the reaction of the oxadiazole intermediate with a pyridazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole
  • 6-(4-(2-Methylpropyl)phenyl)pyridazine
  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl sulfide

Uniqueness

3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is unique due to the combination of its functional groups and the specific arrangement of these groups around the pyridazine ring. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16(2)13-17-7-9-18(10-8-17)21-11-12-23(27-26-21)31-15-22-25-24(28-30-22)19-5-4-6-20(14-19)29-3/h4-12,14,16H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXRLAQTBCGPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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